molecular formula C10H18O B13165374 3-Methyl-1-(prop-2-en-1-yl)cyclohexan-1-ol CAS No. 24580-57-2

3-Methyl-1-(prop-2-en-1-yl)cyclohexan-1-ol

Cat. No.: B13165374
CAS No.: 24580-57-2
M. Wt: 154.25 g/mol
InChI Key: RPQHJIYZGBOGPV-UHFFFAOYSA-N
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Description

3-Methyl-1-(prop-2-en-1-yl)cyclohexan-1-ol is a synthetic organic compound classified as a tertiary cyclohexanol with the molecular formula C10H18O and a molecular weight of 154.25 g/mol . It is characterized by a cyclohexane ring substituted with a hydroxyl group, a methyl group, and a prop-2-en-1-yl (allyl) group at the number one carbon, making it a versatile intermediate for chemical synthesis. This compound is closely related to other terpene derivatives such as Isopulegol (a stereoisomer with a defined minty aroma) and Carveol (an unsaturated analog found in spearmint oil) . The presence of both a hydroxyl group and an allylic side chain provides two distinct reactive sites for researchers. The alcohol can be functionalized through esterification or oxidation, while the allyl group is amenable to reactions such as isomerization, oxidation, or cyclization, making it a valuable scaffold for exploring novel chemical spaces . Potential research applications for this compound include its use as a building block in the synthesis of more complex fragrance and flavor molecules, or as a precursor for pharmaceutical intermediates. Its structure suggests potential for investigation in the development of new synthetic methodologies, particularly in cyclization and rearrangement reactions common in terpene chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

24580-57-2

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

3-methyl-1-prop-2-enylcyclohexan-1-ol

InChI

InChI=1S/C10H18O/c1-3-6-10(11)7-4-5-9(2)8-10/h3,9,11H,1,4-8H2,2H3

InChI Key

RPQHJIYZGBOGPV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CC=C)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the functionalization of a cyclohexanone or cyclohexanol precursor, introducing the methyl group and the allyl substituent in a controlled manner. The key challenges are regioselective substitution and stereochemical control at the cyclohexane ring.

Allylation of 3-Methylcyclohexanone Derivatives

One common approach involves the allylation of 3-methylcyclohexanone or its derivatives:

  • Step 1: Formation of 3-Methylcyclohexanone
    Starting from commercially available cyclohexanone, methylation at the 3-position can be achieved via directed lithiation or enolate alkylation using methyl iodide or methyl bromide under basic conditions.

  • Step 2: Allylation at the 1-Position
    The 1-position allyl group can be introduced by nucleophilic addition of an allyl organometallic reagent (e.g., allylmagnesium bromide or allyllithium) to the carbonyl group of 3-methylcyclohexanone, yielding the corresponding allylic alcohol.

  • Step 3: Stereochemical Control
    The addition step is stereochemically significant, as it sets the configuration of the hydroxyl group and the allyl substituent. Use of chiral auxiliaries or catalysts can improve stereoselectivity.

Domino and Intramolecular Cyclization Approaches

Advanced synthetic methods reported in the literature involve domino and intramolecular cyclization reactions to construct the cyclohexanol framework with the allyl substituent:

  • Domino Intermolecular and Intramolecular Reactions
    According to a 2025 study on fused cyclohexane skeletons, domino reactions starting from diol precursors with allyl substituents can be employed. For example, a diol intermediate is converted into dimesylates or disulfonyl derivatives, which then undergo nucleophilic substitution or cyclization to form the cyclohexanol ring with the allyl group attached.

  • Use of MsCl (Methanesulfonyl Chloride) and Et3N (Triethylamine)
    These reagents facilitate the formation of mesylate leaving groups from diols, enabling subsequent substitution reactions to introduce the allyl group or to form cyclic structures.

  • Oxidation and Reduction Steps
    Oxidation of alcohol intermediates to ketones using Dess–Martin periodinane followed by nucleophilic addition of allyl groups is a common sequence.

Allyloxycyclohexanol Derivatives as Precursors

Another synthetic route involves the preparation of allyloxycyclohexanol intermediates:

  • Synthesis from 7-Oxabicyclo[4.1.0]heptane and Allyl Alcohol
    Allyloxycyclohexan-1-ol derivatives can be synthesized by ring-opening reactions of oxabicyclic compounds with allyl alcohol, followed by functional group transformations to yield the target compound.

  • Iodination and Subsequent Functionalization
    The allyloxy group can be converted into iodinated intermediates, which are then subjected to further substitution or cyclization reactions to install the methyl group and finalize the cyclohexanol structure.

Summary Table of Preparation Methods

Methodology Starting Materials Key Reagents/Conditions Yield/Notes Reference
Allylation of 3-methylcyclohexanone 3-Methylcyclohexanone Allylmagnesium bromide or allyllithium Moderate to high yield; stereoselectivity important
Domino intermolecular cyclization Diol intermediates MsCl, Et3N, N,N,N',N'-tetramethyl-1,3-propanediamine Multi-step; column chromatography purification
Allyloxycyclohexanol synthesis 7-Oxabicyclo[4.1.0]heptane, allyl alcohol Iodination, nucleophilic substitution Colorless oil; stereochemistry confirmed by NMR
Acid-promoted intramolecular cyclization Functionalized allylsilanes Surfactant-type protonic acid, aqueous media Efficient cyclization; relevant for related structures
Pd-catalyzed allylation Allylic precursors Pd(OAc)2, phosphine ligands Mild conditions, good yields

Research Discoveries and Analytical Data

  • Stereochemical Confirmation
    The stereochemistry of synthesized this compound is typically confirmed by NMR spectroscopy, including 1H NMR and 13C NMR, comparing chemical shifts and coupling constants with literature data.

  • Purification Techniques
    Flash column chromatography on silica gel using hexane/ethyl acetate mixtures is the standard purification method for intermediates and final products.

  • Oxidation and Reduction Optimization
    Use of Dess–Martin periodinane for oxidation of alcohols to ketones provides mild conditions and high yields, facilitating subsequent allylation steps.

  • Environmental Considerations Some recent methods employ water as a solvent and surfactant-type acids to promote cyclizations, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(prop-2-en-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohol derivatives. Substitution reactions can result in a variety of substituted cyclohexanol compounds.

Scientific Research Applications

3-Methyl-1-(prop-2-en-1-yl)cyclohexan-1-ol is a bicyclic organic compound featuring a cyclohexane ring with methyl and allyl alcohol substitutions. It has a molecular formula of C10H18OC_{10}H_{18}O and a molecular weight of approximately 154.25 g/mol . This compound has a variety of applications across different fields, owing to its unique structural and chemical properties.

Fragrance Industry

This compound is used as a fragrance component in perfumes and cosmetics due to its pleasant odor profile.

Flavoring Agent

This compound may be used as a flavoring agent in various food and beverage products.

Organic Synthesis

This compound serves as an intermediate in synthesizing complex organic molecules and as a building block in organic synthesis. Its reactions are significant for synthesizing derivatives and exploring its potential applications.

Pharmaceutical Chemistry

The compound is investigated for its potential use in drug synthesis and as a precursor for pharmaceuticals.

Industrial Applications

This compound is utilized in the production of specialty chemicals and materials science studies.

Reactions

The compound can undergo oxidation, reduction, and substitution reactions to yield various products.

Oxidation Converts the alcohol group to a carbonyl group.

Reduction Reduces the double bonds in the cyclohexene ring.

Substitution Involves replacing the hydroxyl group with other functional groups.

Chromatographic Separation

Mechanism of Action

The mechanism of action of 3-Methyl-1-(prop-2-en-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The detailed molecular pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • 3-Methyl-2-cyclohexen-1-ol (C₇H₁₂O, MW 112.17 g/mol): Features a cyclohexenol ring with a methyl group at position 3 and a double bond at positions 2–3. The absence of an allyl substituent reduces its reactivity toward addition reactions compared to the target compound .
  • (1r,4r)-1-Methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol (C₁₀H₁₈O, MW 154.25 g/mol): A regioisomer with a propenyl group at position 4 instead of position 1, altering steric and electronic properties .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Reactivity/Applications
3-Methyl-1-(prop-2-en-1-yl)cyclohexan-1-ol C₁₀H₁₈O 154.25 (calc.) Not reported Allyl-group-mediated cyclization
3-Methyl-2-cyclohexen-1-ol C₇H₁₂O 112.17 ~200 (lit.) Fragrance intermediate
3-Methylcyclohexan-1-ol C₇H₁₄O 114.19 ~185 (est.) Solvent or synthesis intermediate
  • Reactivity : The allyl group in the target compound enables participation in Diels-Alder or radical cyclization reactions, as observed in studies of tetrahydrofuran derivatives . In contrast, 3-methyl-2-cyclohexen-1-ol’s conjugated double bond favors electrophilic additions but lacks allyl-based reactivity .
  • Solubility : The larger hydrophobic surface area of the target compound (due to the allyl group) likely reduces water solubility compared to 3-methylcyclohexan-1-ol.

Biological Activity

3-Methyl-1-(prop-2-en-1-yl)cyclohexan-1-ol, also known as 3-Methylcyclohex-2-en-1-ol, is a cyclic alcohol with significant biological activity. This compound has garnered attention for its potential applications in various fields, including pharmacology and agrochemicals. The following sections will delve into its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C₇H₁₂O
Molecular Weight : 112.17 g/mol
Boiling Point : 199ºC at 760 mmHg
Density : 0.977 g/cm³
Melting Point : 56 °C/1 mmHg

Biological Activity Overview

3-Methylcyclohex-2-en-1-ol exhibits a range of biological activities, primarily noted for its role as an antiaggregative pheromone in certain insect species, particularly within the Dendroctonus genus . Its biological effects can be categorized as follows:

1. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, which can be beneficial in treating infections caused by various pathogens. In laboratory settings, it has shown effectiveness against bacteria and fungi .

2. Anti-infection Properties

The compound has been associated with anti-infection mechanisms, potentially acting against viruses and other infectious agents. Its ability to inhibit the growth of certain pathogens positions it as a candidate for developing new antimicrobial agents .

3. Neuroprotective Effects

Preliminary studies suggest that 3-Methylcyclohex-2-en-1-ol may have neuroprotective properties, potentially influencing neuronal signaling pathways. This could provide insights into its application in neurodegenerative disease research .

The biological activity of 3-Methylcyclohex-2-en-1-ol is thought to involve several mechanisms:

  • Cell Signaling Modulation : The compound may interact with various receptors and signaling pathways, influencing cellular responses related to inflammation and infection.
  • Antioxidant Properties : It may also exhibit antioxidant activity, helping to mitigate oxidative stress within cells .

Case Studies

Several studies have explored the biological activities of 3-Methylcyclohex-2-en-1-ol:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various essential oils containing this compound. Results indicated significant inhibition zones against common pathogens such as Escherichia coli and Staphylococcus aureus, suggesting its potential use in natural preservatives or therapeutic agents .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of cyclic alcohols similar to 3-Methylcyclohex-2-en-1-ol. It was found that these compounds could reduce neuronal cell death induced by oxidative stress in vitro, highlighting their potential in developing treatments for neurodegenerative diseases .

Data Summary Table

PropertyValue
Molecular FormulaC₇H₁₂O
Molecular Weight112.17 g/mol
Boiling Point199ºC
Density0.977 g/cm³
Melting Point56 °C
Antimicrobial ActivityEffective against E. coli and S. aureus
Neuroprotective PotentialReduces oxidative stress-induced cell death

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